molecular formula C21H18F2N2O3 B2647981 N-[(2,6-difluorophenyl)methyl]-2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]acetamide CAS No. 1172265-71-2

N-[(2,6-difluorophenyl)methyl]-2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]acetamide

Cat. No.: B2647981
CAS No.: 1172265-71-2
M. Wt: 384.383
InChI Key: TXYYSCRNCVFJNN-UHFFFAOYSA-N
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Description

N-[(2,6-difluorophenyl)methyl]-2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]acetamide is a high-purity synthetic organic compound offered for research and development purposes. Its molecular structure incorporates both a 2,3-dihydrobenzofuran moiety and an isoxazole (1,2-oxazole) ring, which are privileged scaffolds in medicinal chemistry. These structural features are commonly found in molecules that exhibit biological activity and are of significant interest in the discovery and development of new therapeutic agents. The presence of the difluorophenyl group can influence the compound's electronic properties, metabolic stability, and membrane permeability, making it a valuable candidate for structure-activity relationship (SAR) studies. This product is intended for use in strictly controlled laboratory research settings. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for ensuring compliance with all applicable local, state, national, and international regulations regarding the handling, use, and disposal of this substance.

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N2O3/c1-12-7-14-8-13(5-6-19(14)27-12)20-9-15(25-28-20)10-21(26)24-11-16-17(22)3-2-4-18(16)23/h2-6,8-9,12H,7,10-11H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYYSCRNCVFJNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)CC(=O)NCC4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,6-difluorophenyl)methyl]-2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 2,6-difluorobenzyl chloride, 2-methyl-2,3-dihydro-1-benzofuran, and 1,2-oxazole derivatives. These intermediates are then subjected to nucleophilic substitution, cyclization, and acylation reactions under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, solvent systems, and reaction conditions that are scalable and cost-effective. The process may also involve purification steps such as recrystallization, chromatography, and distillation to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[(2,6-difluorophenyl)methyl]-2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated phenyl ring or the oxazole moiety using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(2,6-difluorophenyl)methyl]-2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: It is studied for its potential use in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties.

    Biological Research: The compound is used in various biological assays to study its effects on cellular processes and molecular targets.

Mechanism of Action

The mechanism of action of N-[(2,6-difluorophenyl)methyl]-2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs can be categorized based on core similarities, substituent variations, and applications. Below is a detailed comparison:

Table 1: Key Structural Analogs and Their Properties

Compound Name Core Structure Key Substituents Application/Use Source
N-[(2,6-Difluorophenyl)methyl]-2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]acetamide Acetamide + oxazole + dihydrobenzofuran 2,6-Difluorophenylmethyl, methyl-dihydrobenzofuran Not explicitly stated Target
N-(2,6-Dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (Oxadixyl) Acetamide + oxazolidinone 2,6-Dimethylphenyl, methoxy Fungicide (agricultural)
N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide Acetamide + peptide-like chain 2,6-Dimethylphenoxy, amino-hydroxy-diphenyl Pharmaceutical candidate
N-(2,5-Dichlorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Acetamide + triazole + thiophene 2,5-Dichlorophenyl, thiophene-triazole Research chemical

Substituent-Driven Functional Divergence

  • Fluorine vs. Chlorine/Methyl Substituents :
    The 2,6-difluorophenyl group in the target compound contrasts with the 2,6-dimethylphenyl in oxadixyl and 2,5-dichlorophenyl in derivatives. Fluorine’s electronegativity and small atomic radius often improve metabolic stability and membrane permeability compared to bulkier methyl or chlorine groups, suggesting the target compound may have enhanced pharmacokinetics in pharmaceutical contexts.

  • Oxazole vs. Oxazolidinone/Triazole Cores: The 1,2-oxazole core in the target compound differs from the oxazolidinone in oxadixyl and 1,2,4-triazole in analogs. Oxazole’s planar aromaticity may favor CNS receptor binding (e.g., serotonin or dopamine targets), while oxazolidinones are common in agrochemicals due to their hydrolytic stability.

Application-Specific Trends

  • Agricultural vs. Pharmaceutical Use: Oxadixyl and triaziflam (N-(2-(3,5-dimethylphenoxy)-1-methylethyl)-6-(1-fluoro-1-methylethyl)-1,3,5-triazine-2,4-diamine) are pesticides, emphasizing acetamide derivatives with heterocyclic cores in crop protection. In contrast, compounds (e.g., N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide) feature peptide-like backbones, suggesting antimicrobial or enzyme-inhibitory roles. The target compound’s dihydrobenzofuran-oxazole scaffold aligns more with CNS drug candidates, as benzofuran motifs are prevalent in antidepressants and antipsychotics.

Pharmacological and Physicochemical Inferences

Table 2: Inferred Properties Based on Structural Analogies

Property Target Compound Oxadixyl Compound
Lipophilicity (LogP) Moderate-High (fluorine + aromatic cores) Moderate (methyl groups) Low-Moderate (polar amino/hydroxy)
Metabolic Stability Likely high (C-F bonds) Moderate Variable (depends on substituents)
Target Affinity Potential CNS receptors Fungal enzymes Enzymes/peptide targets
  • Benzofuran-Oxazole Synergy : The 2,3-dihydrobenzofuran moiety in the target compound may enhance blood-brain barrier penetration compared to simpler aromatic systems (e.g., thiophene in analogs ). This feature is critical for CNS drug design.

Biological Activity

The compound N-[(2,6-difluorophenyl)methyl]-2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]acetamide is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes a difluorophenyl moiety and a benzofuran derivative. The presence of fluorine atoms is known to enhance biological activity by increasing lipophilicity and modifying the electronic properties of the molecule.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzofuran derivatives. The compound's structural analogs have been tested against various bacterial strains, demonstrating significant activity. For instance, compounds with similar scaffolds have shown effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.78 μg/mL to 6.25 μg/mL .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (μg/mL)Target Organism
2-(4-methoxy-2-methyl phenyl)-3H-benzofuran3.12M. tuberculosis
N-(5,6-dihydro-6-methyl-2-sulfamoyl)0.78S. aureus
N-[(2,6-difluorophenyl)methyl]-acetamideTBDTBD

The mechanisms through which this compound exerts its biological effects are not fully elucidated but are likely related to its ability to interfere with bacterial cell wall synthesis and protein function. Research indicates that compounds with similar structures can inhibit key enzymes involved in bacterial metabolism, such as enoyl-acyl carrier protein reductase (ecKAS III), which is crucial for fatty acid synthesis in bacteria .

Case Studies

A notable study investigated the efficacy of a closely related benzofuran derivative in treating infections caused by resistant bacterial strains. The compound exhibited a synergistic effect when combined with traditional antibiotics, enhancing their effectiveness against multi-drug-resistant strains of bacteria . This suggests that N-[(2,6-difluorophenyl)methyl]-acetamide could be a valuable candidate for further development in antibiotic therapy.

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